Heptamidine (dimethanesulfonate)
Overview
Description
Heptamidine (dimethanesulfonate), also known as SBi4211 dimethanesulfonate, is a potent inhibitor related to Pentamidine. It targets the calcium-binding protein S100B with a dissociation constant (Kd) of 6.9 μM. This compound selectively kills melanoma cells expressing S100B over those without S100B .
Mechanism of Action
Target of Action
Heptamidine (dimethanesulfonate), also known as SBi4211 dimethanesulfonate, is a potent inhibitor of the calcium-binding protein S100B . This protein plays a crucial role in the regulation of cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known that heptamidine forms a complex with s100b, with two molecules of heptamidine binding per monomer of s100b . This interaction inhibits the function of S100B, leading to changes in the cellular processes regulated by this protein .
Biochemical Pathways
The biochemical pathways affected by Heptamidine are related to the functions of S100B. By inhibiting S100B, Heptamidine can disrupt cellular processes such as proliferation, differentiation, and apoptosis . .
Pharmacokinetics
It is known that pentamidine, a related compound, is metabolized by cytochrome p450 enzymes . It is also known that Paromomycin, another related compound, is excreted by the kidneys unchanged and is eliminated fastest of all antileishmanial drugs . These properties may provide some insight into the ADME properties of Heptamidine, but specific studies on Heptamidine are needed to confirm this.
Result of Action
The inhibition of S100B by Heptamidine leads to the selective killing of melanoma cells that express S100B . This suggests that Heptamidine could be a useful tool for the treatment of melanoma. Additionally, Heptamidine has been shown to be a useful tool for the investigation of Myotonic dystrophy (DM) .
Action Environment
The action of Heptamidine can be influenced by various environmental factors. For example, the presence of S100B in the cellular environment is a key factor determining the efficacy of Heptamidine . .
Biochemical Analysis
Biochemical Properties
Heptamidine (dimethanesulfonate) is known to interact with the calcium-binding protein S100B, with a dissociation constant (Kd) of 6.9 µM . This interaction is significant as it selectively kills melanoma cells that overexpress S100B . Heptamidine is a Pentamidine-S100B complex, where two molecules of pentamidine bind per monomer of S100B, acting as an inhibitor for S100B .
Cellular Effects
Heptamidine (dimethanesulfonate) exhibits cytotoxic effects at concentrations above 17.5 µM in HeLa cells expressing 960 CUG repeats . It does not significantly decrease CUG levels when compared to Propamidine and Pentamidine . Heptamidine rescues mis-splicing of minigene reporters in a HeLa cell DM1 model .
Molecular Mechanism
The molecular mechanism of Heptamidine (dimethanesulfonate) involves its binding to the calcium-binding protein S100B . This binding interaction inhibits S100B, leading to the selective killing of melanoma cells that overexpress S100B .
Dosage Effects in Animal Models
In animal models, Heptamidine (dimethanesulfonate) has shown to cause a dose-dependent reduction of exon 7a inclusion in HSA LR mice . At a 20 mg/kg dose, it returns to wild type levels (6±1%), and the myotonia is reduced from grade 3 to grade 1 (occasional myotonic discharge) or grade 0 at both 20 or 30 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of Heptamidine (dimethanesulfonate) involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically stored at -20°C in powder form to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Heptamidine (dimethanesulfonate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of Heptamidine (dimethanesulfonate) with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Heptamidine (dimethanesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of calcium-binding proteins.
Biology: Employed in the investigation of cellular processes involving S100B proteins.
Medicine: Explored for its potential therapeutic effects in treating melanoma and myotonic dystrophy.
Industry: Utilized in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Pentamidine: A related compound with similar inhibitory effects on calcium-binding proteins.
Propamidine: Another amidine derivative with comparable biological activity.
Uniqueness
Heptamidine (dimethanesulfonate) is unique due to its high specificity and potency in targeting S100B proteins. Its selective cytotoxicity towards melanoma cells expressing S100B makes it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide;methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2.2CH4O3S/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25;2*1-5(2,3)4/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25);2*1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPVVWMWVOBCIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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